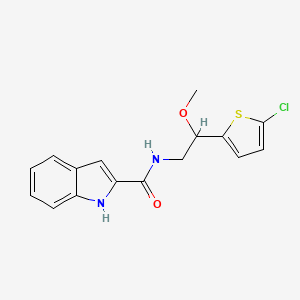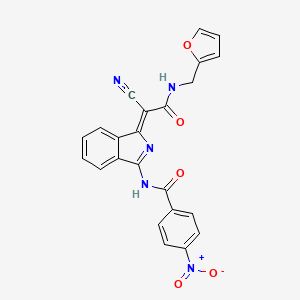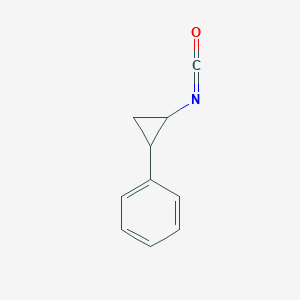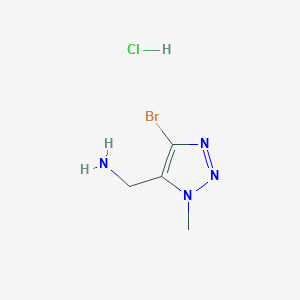
2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide, also known as CCMA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CCMA is a small molecule that belongs to the class of N-aryl substituted acetamides. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide is not fully understood. However, it has been proposed that 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that are involved in the production of pro-inflammatory mediators. 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects
2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes that are involved in the production of pro-inflammatory mediators. Additionally, 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide is its wide range of biological activities. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, which makes it a promising candidate for the development of novel therapeutics. Additionally, 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has been shown to be relatively safe and well-tolerated in animal studies.
However, there are also some limitations associated with the use of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide in lab experiments. One of the main limitations is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide is a multistep process that requires specialized equipment and expertise, which can make it difficult to scale up for large-scale production.
Orientations Futures
There are several future directions for the research on 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide. One potential direction is to investigate the mechanism of action of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide in more detail. This could involve studying the effects of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide on various signaling pathways that are involved in inflammation and cancer. Another potential direction is to optimize the synthesis method of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide to improve its yield and scalability. Additionally, future studies could focus on the development of novel formulations of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide that improve its solubility and bioavailability. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide in humans.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide involves a multistep process that starts with the reaction of 4-methoxybenzaldehyde with cyclopentylmethylamine to form N-(cyclopentylmethyl)-4-methoxybenzylamine. This intermediate is then reacted with chloroacetyl chloride to yield 2-chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide. The overall yield of this synthesis process is around 50%.
Applications De Recherche Scientifique
2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties in animal models of inflammation and pain. 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has also demonstrated anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has been shown to inhibit angiogenesis, which is a process that is critical for the growth and spread of cancer cells.
Propriétés
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-14-8-6-13(7-9-14)17(15(18)10-16)11-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBZQNKZMBFMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2CCCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2987701.png)

![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2987703.png)
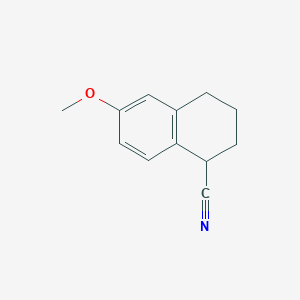
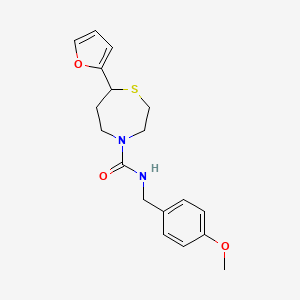
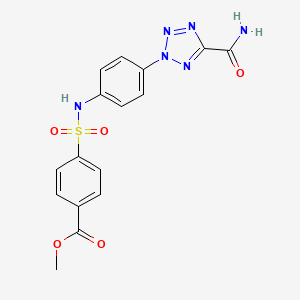
![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2987708.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2987710.png)
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2987712.png)
